molecular formula C10H13F2NO B12956170 (S)-2-(4-(difluoromethyl)phenyl)-2-(methylamino)ethan-1-ol

(S)-2-(4-(difluoromethyl)phenyl)-2-(methylamino)ethan-1-ol

Cat. No.: B12956170
M. Wt: 201.21 g/mol
InChI Key: DKPMLLGNFGXUJJ-SECBINFHSA-N
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Description

(S)-2-(4-(difluoromethyl)phenyl)-2-(methylamino)ethan-1-ol is a chiral compound with significant applications in various scientific fields. This compound is characterized by the presence of a difluoromethyl group attached to a phenyl ring, a methylamino group, and an ethan-1-ol backbone. Its unique structure makes it a valuable subject of study in organic chemistry, medicinal chemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-(difluoromethyl)phenyl)-2-(methylamino)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(difluoromethyl)benzaldehyde and (S)-2-amino-1-propanol.

    Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the reduction process.

    Reaction Steps: The key steps involve the condensation of 4-(difluoromethyl)benzaldehyde with (S)-2-amino-1-propanol, followed by reduction to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(4-(difluoromethyl)phenyl)-2-(methylamino)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas (H2) and palladium on carbon (Pd/C) can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as sodium azide (NaN3), sodium methoxide (NaOMe)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Substituted derivatives

Scientific Research Applications

(S)-2-(4-(difluoromethyl)phenyl)-2-(methylamino)ethan-1-ol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs for treating diseases such as cancer and neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-2-(4-(difluoromethyl)phenyl)-2-(methylamino)ethan-1-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(3-(difluoromethyl)-5-fluorophenyl)ethan-1-amine
  • 1-(4-(diphenylamino)phenyl)ethanone

Uniqueness

(S)-2-(4-(difluoromethyl)phenyl)-2-(methylamino)ethan-1-ol stands out due to its unique combination of a difluoromethyl group and a chiral center, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H13F2NO

Molecular Weight

201.21 g/mol

IUPAC Name

(2S)-2-[4-(difluoromethyl)phenyl]-2-(methylamino)ethanol

InChI

InChI=1S/C10H13F2NO/c1-13-9(6-14)7-2-4-8(5-3-7)10(11)12/h2-5,9-10,13-14H,6H2,1H3/t9-/m1/s1

InChI Key

DKPMLLGNFGXUJJ-SECBINFHSA-N

Isomeric SMILES

CN[C@H](CO)C1=CC=C(C=C1)C(F)F

Canonical SMILES

CNC(CO)C1=CC=C(C=C1)C(F)F

Origin of Product

United States

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